3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane
Description
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane is a bicyclic compound featuring a strained cyclopropane ring fused to a cyclohexane system. The bromomethyl group at the 3-position serves as a reactive handle for further functionalization, while the butan-2-yl (sec-butyl) substituent introduces steric bulk and lipophilicity. This compound belongs to a broader class of bicyclo[3.1.0]hexane derivatives, which are valued in medicinal chemistry and materials science for their conformational rigidity and ability to mimic bioactive conformations of natural products .
Key structural attributes:
- Bicyclic framework: The bicyclo[3.1.0]hexane system imposes a rigid, three-dimensional geometry that restricts rotational freedom, enhancing binding specificity to biological targets .
- Substituents: The bromomethyl group enables nucleophilic substitution reactions, making the compound a versatile synthetic intermediate. The butan-2-yl group modulates solubility and steric interactions .
Properties
Molecular Formula |
C11H19Br |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
3-(bromomethyl)-3-butan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H19Br/c1-3-8(2)11(7-12)5-9-4-10(9)6-11/h8-10H,3-7H2,1-2H3 |
InChI Key |
DCKAFCGRAYQOMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CC2CC2C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor compound. For example, starting with 3-(butan-2-yl)bicyclo[3.1.0]hexane, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Reduction: Formation of methyl-substituted bicyclo[3.1.0]hexane.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[31
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the bromomethyl group is reduced to a methyl group, altering the compound’s chemical properties.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[3.1.0]hexane Core
The pharmacological and physicochemical properties of bicyclo[3.1.0]hexane derivatives are highly dependent on substituents at the 3-position. Below is a comparative analysis:
Key Observations :
Comparison :
Physicochemical Properties
- Liquid Crystalline Behavior : Bicyclo[3.1.0]hexane derivatives with aryl groups exhibit lower transition temperatures than cyclohexane analogues, beneficial for liquid crystal displays .
- Collision Cross-Section (CCS) : Predicted CCS values for 3-(bromomethyl)bicyclo[3.1.0]hexane range from 125–132 Ų, aiding in mass spectrometry-based characterization .
Biological Activity
3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane is a bicyclic compound with potential biological activities that have been explored in various studies. Its unique structure contributes to its interaction with biological systems, particularly in cancer research and receptor binding studies.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to bicyclo[3.1.0]hexane frameworks, including this compound. Research indicates that derivatives of this structure exhibit significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 4e | HeLa | 15 | Induces apoptosis, disrupts cytoskeletal morphology |
| 4e | CT26 | 13.5 | Reduces cell motility, induces cell cycle arrest |
| 4d | HeLa | 46.8 | Apoptosis induction |
| 4g | HeLa | 17.1 | Significant cell death observed |
The most active compounds showed IC₅₀ values ranging from 4.2 to 24.1 μM across different cell lines, indicating their effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells like HeLa and CT26 .
The mechanisms underlying the biological activity of bicyclo[3.1.0]hexane derivatives include:
- Cell Cycle Arrest : The compounds have been shown to cause accumulation of cells in the SubG1 phase, suggesting a disruption in normal cell cycle progression.
- Apoptosis Induction : Morphological changes in treated cells indicate significant apoptosis, as evidenced by the disappearance of actin filaments and the formation of membrane protrusions.
- Impact on Metastatic Potential : The reduction in cell motility points towards a decreased potential for metastasis in cancer cells, which is critical for cancer treatment strategies .
Receptor Binding Studies
In addition to antitumor activity, bicyclo[3.1.0]hexane derivatives have been evaluated for their affinity towards adenosine receptors, particularly the A₃ receptor, which is implicated in inflammation and cancer:
| Compound | A₃AR Affinity (Kᵢ μM) | Selectivity |
|---|---|---|
| 30 | 0.38 | High |
This study focused on modifications at various positions of the bicyclo structure and demonstrated that certain derivatives exhibited moderate affinity for A₃ receptors while maintaining selectivity against other receptor subtypes .
Case Studies
A notable case study involved the evaluation of a series of bicyclo[3.1.0]hexane-based nucleosides for their biological activities:
- Study Objective : To assess the potential of these compounds as therapeutic agents targeting inflammation and cancer.
- Results : Compounds were synthesized and tested for their binding affinities, revealing promising candidates with specific receptor interactions and biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane, and how do reaction conditions influence yield?
- Methodology : The compound's bicyclo[3.1.0]hexane core suggests a potential synthesis via cyclopropanation of pre-functionalized cyclohexene derivatives. For example, bromomethyl groups can be introduced via radical bromination or nucleophilic substitution (e.g., using NBS or HBr in the presence of peroxides). The butan-2-yl substituent may require alkylation of a ketone intermediate followed by reduction .
- Critical Analysis : Evidence from analogous bicyclo[3.1.0]hexane syntheses (e.g., 2-oxo-3-oxabicyclo[3.1.0]hexane derivatives) highlights the importance of temperature control (e.g., −78°C for cyclopropanation) and solvent polarity to minimize side reactions like ring-opening . Yields often depend on steric hindrance around the bicyclic core.
Q. How can researchers characterize the stereochemistry and purity of this compound using spectroscopic methods?
- Methodology :
- NMR : H and C NMR can resolve stereochemical configurations. For example, coupling constants in the bicyclo[3.1.0]hexane system (e.g., geminal protons) help confirm ring strain and substituent orientation.
- GC-MS : Used to detect low-level impurities (e.g., dehalogenated byproducts) and verify molecular ion peaks (expected m/z ≈ 230–250 for CHBr) .
Q. What safety protocols are critical when handling brominated bicyclic compounds?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Waste Disposal : Halogenated organics require separate containment due to potential environmental persistence .
- Risk Mitigation : Bromomethyl groups are alkylating agents; avoid exposure to moisture to prevent HBr release .
Advanced Research Questions
Q. How does the steric environment of the bicyclo[3.1.0]hexane core influence reactivity in cross-coupling reactions?
- Experimental Design : Compare Suzuki-Miyaura coupling efficiency using the bromomethyl group versus other leaving groups (e.g., iodide). Steric maps and DFT calculations can predict accessibility of the C-Br bond .
- Data Contradictions : Bulky substituents (e.g., butan-2-yl) may reduce coupling yields due to hindered palladium catalyst access. Contrast with less-strained bicyclo[2.2.1]heptane derivatives for mechanistic insights .
Q. What strategies mitigate racemization in enantioselective syntheses involving this compound?
- Methodology : Use chiral auxiliaries or asymmetric catalysis during cyclopropanation. For example, Evans’ oxazolidinones or Jacobsen’s salen ligands can induce stereocontrol .
- Analysis : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Evidence from similar bicyclo systems shows that ring strain can accelerate racemization at elevated temperatures .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- Tools : Employ QSPR (Quantitative Structure-Property Relationship) models or molecular dynamics simulations to assess hydrolytic degradation pathways (e.g., SN2 displacement of bromine) .
- Validation : Compare predicted half-lives with experimental stability studies (e.g., HPLC tracking of degradation products in buffered solutions) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Process Chemistry : Optimize batch vs. flow reactor systems to control exothermic reactions (e.g., bromination). Pilot-scale trials should track byproducts like dibrominated isomers .
- Case Study : Evidence from scaled-up bicyclo[3.1.0]hexane derivatives shows that mixing efficiency and solvent choice (e.g., DMF vs. THF) significantly impact regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
